4-(aminomethyl)-N-butylbenzamide hydrochloride
Overview
Description
Scientific Research Applications
Pharmaceutical and Biological Applications
- Anticonvulsant Activity : A study explored the anticonvulsant effects of a series of 4-aminobenzamides, including derivatives that may structurally resemble 4-(aminomethyl)-N-butylbenzamide, revealing that some compounds showed significant protective effects against seizures induced by electroshock and pentylenetetrazole in mice. This highlights the potential for derivatives of 4-(aminomethyl)-N-butylbenzamide hydrochloride in the development of new anticonvulsant medications (Clark et al., 1984).
Material Science and Polymer Chemistry
- Polymer Synthesis and Characterization : Research on the synthesis of novel aromatic polyimides utilized derivatives of 4-aminobenzamide, indicating the role of such compounds in creating materials with potential applications in electronics and coatings due to their thermal stability and solubility properties (Butt et al., 2005).
Organic Chemistry and Catalysis
- Catalysis and Synthesis : A novel method for the synthesis of 4-phenylquinazolinones was developed using a palladium-catalyzed reaction involving o-aminobenzamides and benzyl alcohols. This process underscores the utility of this compound derivatives in catalytic synthesis, contributing to the development of new organic compounds (Hikawa et al., 2012).
Analytical and Physical Chemistry
- Solubility and Stability Studies : Research focused on the solubility and thermodynamics of 4-aminobenzamide in various solvents provides insight into the physicochemical properties of similar compounds. Understanding these properties is crucial for pharmaceutical development and formulation science (Ouyang et al., 2019).
Properties
IUPAC Name |
4-(aminomethyl)-N-butylbenzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-2-3-8-14-12(15)11-6-4-10(9-13)5-7-11;/h4-7H,2-3,8-9,13H2,1H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDWSUGHPIHHMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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